molecular formula C7H16ClN B1459913 1-Cyclobutylpropan-2-amine hydrochloride CAS No. 2060063-09-2

1-Cyclobutylpropan-2-amine hydrochloride

Cat. No.: B1459913
CAS No.: 2060063-09-2
M. Wt: 149.66 g/mol
InChI Key: BVGPEOYLOXFEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol It is a hydrochloride salt form of 1-cyclobutylpropan-2-amine, characterized by its cyclobutyl group attached to a propan-2-amine backbone

Preparation Methods

The synthesis of 1-cyclobutylpropan-2-amine hydrochloride can be achieved through several methods:

Chemical Reactions Analysis

1-Cyclobutylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-cyclobutylpropan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Cyclobutylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclobutyl and propan-2-amine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclobutylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(8)5-7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGPEOYLOXFEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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